

Dicafeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

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Compound of Interest

Compound Name: *Dicafeoylquinic acid*

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Introduction

Dicafeoylquinic acids (DCQAs) are a class of polyphenolic compounds belonging to the larger family of chlorogenic acids. They are esters formed from one molecule of quinic acid and two molecules of caffeic acid. Exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, DCQAs have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources, distribution of various isomers, and the analytical methodologies used for their study.

Natural Sources and Distribution

Dicafeoylquinic acids are widely distributed throughout the plant kingdom, with notable concentrations found in a variety of dietary and medicinal plants. The distribution and concentration of specific DCQA isomers can vary significantly between plant species, the part of the plant, and even the cultivar.

Major Dietary Sources

Coffee (*Coffea* spp.): Green and roasted coffee beans are a major dietary source of DCQAs. The concentration of different isomers can be influenced by the coffee species (Arabica vs.

Robusta) and the degree of roasting. Generally, green coffee beans have higher concentrations of DCQAs, which can be isomerized or degraded during the roasting process. The most abundant isomers found in coffee are 3,4-**dicafeoylquinic acid**, 3,5-**dicafeoylquinic acid**, and 4,5-**dicafeoylquinic acid**.

Artichoke (*Cynara cardunculus* var. *scolymus*): The leaves of the globe artichoke are a particularly rich source of DCQAs, with 1,5-**dicafeoylquinic acid** and 3,5-**dicafeoylquinic acid** being prominent.[1][2] The concentration of these compounds contributes to the traditional medicinal use of artichoke leaf extract for hepatoprotective and digestive ailments.

Sweet Potato (*Ipomoea batatas*): The leaves of the sweet potato plant are a potent source of DCQAs, often containing higher concentrations than the tuberous roots.[3][4][5][6] The primary isomers found in sweet potato leaves are 3,4-**dicafeoylquinic acid**, 3,5-**dicafeoylquinic acid**, and 4,5-**dicafeoylquinic acid**. [3][5] The specific amounts can vary depending on the cultivar.[3][5]

Medicinal Plant Sources

Echinacea spp.: Various species of Echinacea, a popular medicinal herb, are known to contain DCQAs, which are believed to contribute to their immunomodulatory properties.

Hedera helix (Ivy): Ivy leaf extracts, commonly used in respiratory remedies, also contain **dicafeoylquinic acids**.

Lonicera japonica (Japanese Honeysuckle): This plant, used in traditional Chinese medicine, is another significant source of various DCQA isomers.

Quantitative Data on Dicafeoylquinic Acid Content

The following tables summarize the quantitative data for major DCQA isomers found in various natural sources. It is important to note that these values can be influenced by factors such as cultivar, growing conditions, and extraction methods.

Plant Source	Plant Part	3,4-diCQA ($\mu\text{g/g DW}$)	3,5-diCQA ($\mu\text{g/g DW}$)	4,5-diCQA ($\mu\text{g/g DW}$)	Reference
Sweet Potato (Ipomoea batatas)					
Yellow Leaf	Leaves	3167 ± 203	2094 ± 230	480.51 ± 31.80	[3] [5]
Green Leaf	Leaves	-	-	527.20 ± 41.10	[3] [5]
Purple Leaf	Leaves	-	-	804.27 ± 56.60	[3] [5]

Plant Source	Plant Part	1,3-O-diCQA (mg/100 g DM)	3,4-O-diCQA (mg/100 g DM)	3,5-O-diCQA (mg/100 g DM)	1,5-O-diCQA (mg/100 g DM)	4,5-O-diCQA (mg/100 g DM)	Reference
Globe Artichoke (Cynara cardunculus var. scolymus)							
Floral Stem	-	1.2 ± 0.2	8.5 ± 1.3	20.8 ± 0.8	1.6 ± 0.2	9.7 ± 0.8	[2]
Receptacle and Inner Bracts	-	13.2 ± 1.3	-	37.8 ± 2.7	14.3 ± 0.4	1.4 ± 0.3	[2]
Outer Bracts	-	1.3 ± 0.2	6.5 ± 0.9	70.1 ± 3.6	0.8 ± 0.0	-	[2]
Leaves	-	26.7 ± 6.0	-	0.1 ± 0.0	7.5 ± 1.1	-	[2]

Plant Source	By-Product	3,4-diCQA (g/100g)	3,5-diCQA (g/100g)	Reference
Coffee (Coffea spp.)				
Coffee Pulp	-	0.06	0.06	[7]
Spent Coffee Grounds	-	-	up to 5.79 (total diCQAs)	[7]

Experimental Protocols

The accurate extraction, separation, and quantification of DCQA isomers are crucial for research and development. The following sections detail common methodologies.

Extraction of Dicafeoylquinic Acids from Plant Material

1. Solvent Extraction

- Materials:
 - Dried and powdered plant material
 - 100% Methanol
 - Rotary evaporator
 - Filter paper
- Procedure:
 - Weigh the dried, powdered plant material.
 - Suspend the powder in 100% methanol (a common ratio is 1:10 w/v).
 - Agitate the mixture at room temperature for 24-48 hours.
 - Filter the mixture to separate the extract from the solid plant material.
 - Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.^[8]

2. Ultrasound-Assisted Extraction (UAE)

- Materials:
 - Dried and powdered plant material
 - Extraction solvent (e.g., Methanol:Acetone 4:1, v/v, pH 6.0)
 - Ultrasonic bath or probe sonicator

- Centrifuge
- Procedure:
 - Combine the powdered plant material with the extraction solvent.
 - Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 2 hours).[8]
 - Separate the solid and liquid phases by centrifugation.
 - Collect the supernatant containing the crude extract.[8]

Purification of DicaFFEoylquinic Acids

- Materials:
 - Crude extract
 - Polyamide resin
 - Sephadex LH-20 resin
 - Glass chromatography columns
 - Elution solvents (e.g., ethanol-water gradients, methanol)
- Procedure:
 - Polyamide Column Chromatography:
 - Pack a glass column with polyamide resin.
 - Dissolve the crude extract and load it onto the column.
 - Elute with a stepwise gradient of ethanol in water.
 - Collect and pool fractions containing DCQAs, monitored by TLC or HPLC.[8]
 - Sephadex LH-20 Column Chromatography:

- Concentrate the pooled fractions from the polyamide column.
- Load the concentrated sample onto a Sephadex LH-20 column.
- Elute with methanol to obtain purified DCQAs.[\[8\]](#)

Analysis by High-Performance Liquid Chromatography (HPLC)

- Chromatographic System: Standard HPLC system with a Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[\[9\]](#)
- Mobile Phase:
 - Solvent A: 0.1% formic acid in water.[\[9\]](#)
 - Solvent B: Acetonitrile.[\[9\]](#)
- Gradient Program (Representative):
 - 0-8 min, 15% B
 - 8-12 min, 15-30% B
 - 12-16 min, 30% B
 - 16-20 min, 30-15% B
 - 20-25 min, 15% B[\[9\]](#)
- Detection: DAD at 320-330 nm.
- Quantification: Based on a calibration curve of a certified reference standard.[\[9\]](#)

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

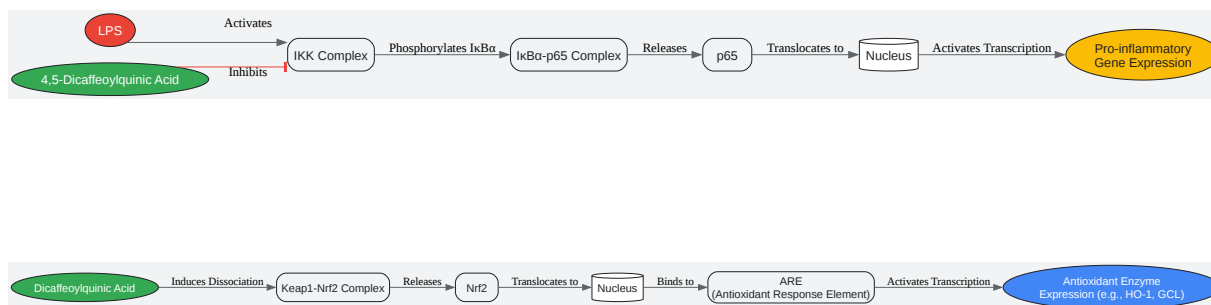
- Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.
- Column: Reversed-phase C18 column.[10]
- Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid. [10]
- Mass Spectrometer: Triple quadrupole or ion trap for MS/MS or MS_n analysis.[10]
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Monitoring the precursor ion $[M-H]^-$ at m/z 515 and its characteristic fragment ions (e.g., m/z 353, 191, 179, 173).[10] The relative abundance of these fragment ions can be used to differentiate between isomers.[10][11]

Signaling Pathways Modulated by Dicafeoylquinic Acids

Dicafeoylquinic acids exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF- κ B (I κ B α) is phosphorylated and degraded, allowing the p65 subunit of NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that 4,5-**dicafeoylquinic acid** can inhibit this process by preventing the phosphorylation and degradation of I κ B α , thereby blocking the nuclear translocation of p65.[12][13]



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